Biotin-Cysteamine

説明

Biotin-Cysteamine, also known as BC, is an important compound in biochemistry and molecular biology. It is a derivative of biotin, a vitamin B-complex component, and cysteamine, an amino acid. BC is used in a variety of laboratory experiments, including DNA and protein synthesis, enzyme assays, and cell culture studies. It is also used in clinical applications, such as the treatment of certain genetic diseases.

科学的研究の応用

Biotin-Cysteamine is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used in DNA and protein synthesis, enzyme assays, and cell culture studies. It is also used in clinical applications, such as the treatment of certain genetic diseases.

作用機序

Target of Action

Biotin-Cysteamine is a compound that combines the properties of two molecules: Biotin and Cysteamine.

Biotin: , also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Cysteamine: is an aminothiol endogenously derived from coenzyme A degradation . It is a cystine-depleting agent used to treat the effects of cystinosis . Cysteamine converts cystine into a form that may easily exit cells, preventing harmful accumulation .

Mode of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Cysteamine participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis .

Biochemical Pathways

Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety catalyzed by BioC-BioH pathway in E. coli and the conserved biotin ring assembly pathway catalyzed by BioF, BioA, BioD and BioB, respectively .

Cysteamine is known to be one of the most potent depigmenting agents available . It has been utilized in vitro and ex vivo in four different genetic disorders, providing “proof of principle” that aminothiols can modify Cys residues .

Pharmacokinetics

The pharmacokinetics of cysteamine bitartrate have been studied in healthy adults. Peak mean plasma cysteamine concentrations following co-administration of cysteamine bitartrate delayed-release capsules with orange juice were higher compared with co-administration with water or omeprazole .

Result of Action

Biotin is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . It also plays a role in weight loss by aiding in the breakdown of fats .

Cysteamine converts cystine to cysteine and cysteine-cysteamine mixed disulfides, reducing the buildup of corneal cystine crystals . This drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis .

Action Environment

The ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

実験室実験の利点と制限

Biotin-Cysteamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable in aqueous solution. Additionally, it is non-toxic and does not require special handling or storage. However, Biotin-Cysteamine is not as effective as some other compounds in certain experiments, such as enzyme assays.

将来の方向性

There are several potential future directions for Biotin-Cysteamine. It could be used in the development of new drugs for the treatment of genetic diseases. Additionally, it could be used to study the effects of biotin on metabolism and other physiological processes. Biotin-Cysteamine could also be used to develop new methods for synthesizing and purifying biotin-dependent enzymes. Finally, Biotin-Cysteamine could be used in the development of new methods for detecting and quantifying biotin-dependent enzymes.

特性

IUPAC Name |

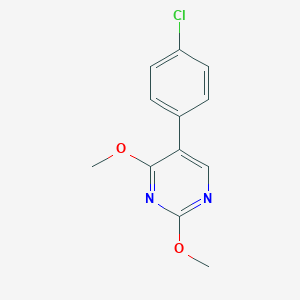

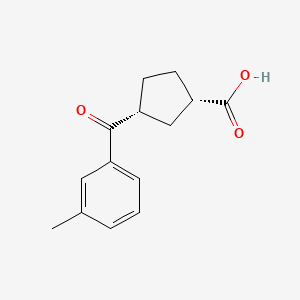

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWINLMLFGLKCY-QXEWZRGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-Cysteamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)